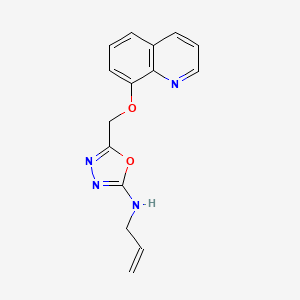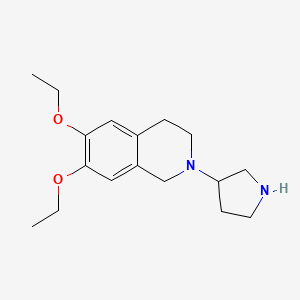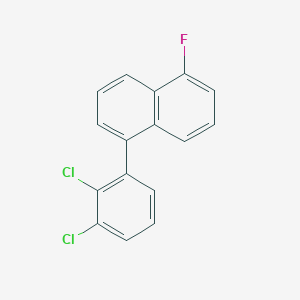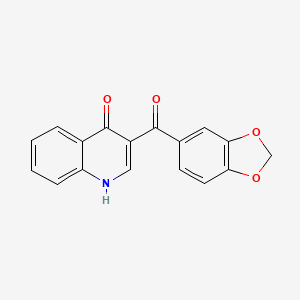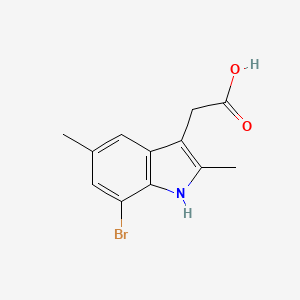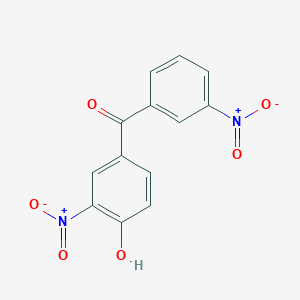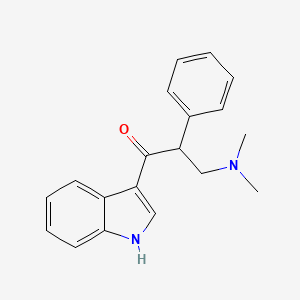
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one is a complex organic compound that features an indole ring, a dimethylamino group, and a phenylpropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be further optimized by using N-trifluoroacetyl enehydrazines as substrates, allowing for milder reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted one-pot Heck isomerization-Fischer indolization sequences has also been reported for efficient preparation of polyfunctional indoles .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The indole ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The dimethylamino group may also play a role in enhancing its binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-propanal: Shares the indole ring structure but differs in the side chain composition.
N-(1H-Indol-3-ylacetyl)alanine: Another indole derivative with an acyl-amino acid structure.
Uniqueness
3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one is unique due to the presence of the dimethylamino group and the phenylpropanone moiety, which confer distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
40281-34-3 |
|---|---|
Fórmula molecular |
C19H20N2O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(1H-indol-3-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C19H20N2O/c1-21(2)13-17(14-8-4-3-5-9-14)19(22)16-12-20-18-11-7-6-10-15(16)18/h3-12,17,20H,13H2,1-2H3 |
Clave InChI |
NFLGRPGGSIWLGW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


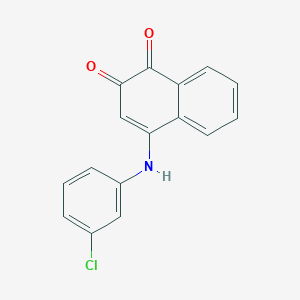

![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)

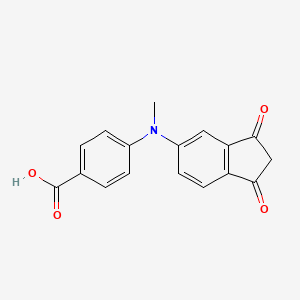
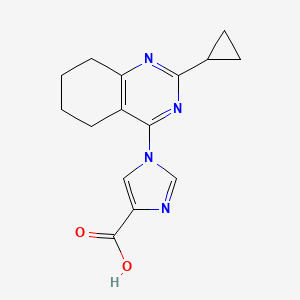
![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)

